Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic deployment of heterocyclic bioisosteres is critical for optimizing pharmacokinetics and target engagement. The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid represents a highly specialized structural motif. By merging an aza-pyrimidine core (the 3,5-dioxo-1,2,4-triazine) with a flexible β -alanine (3-aminopropanoic acid) linker, this molecule serves as a versatile building block. It is increasingly relevant in the design of targeted therapeutics, most notably acting as a polar head group in Thyroid Hormone Receptor beta (THR- β ) modulators .
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and provides a field-proven, self-validating protocol for its synthesis and characterization.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the stoichiometric and physical boundaries of a molecule is the first step in assay development. The exact mass and isomeric space of the C6H8N4O4 formula are well-documented in chemical literature, confirming a molecular weight that ensures high ligand efficiency (LE) in fragment-based drug design.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C6H8N4O4 | Defines the absolute stoichiometric boundaries for synthesis. |
| Molecular Weight | 200.15 g/mol | Low MW (<300) allows for significant downstream functionalization without violating Lipinski's Rule of 5. |
| Exact Mass | 200.0546 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Estimated LogP | -1.2 to -0.5 | Highly hydrophilic due to the dione core and carboxylic acid; guarantees excellent aqueous solubility for in vitro assays. |
| H-Bond Donors | 4 | N-H (triazine), N-H (amine), O-H (carboxylic acid). Enables strong, directional target engagement. |
| H-Bond Acceptors | 6 | Carbonyl oxygens and triazine nitrogens facilitate extensive solvent and receptor networking. |
Structural Elucidation & Tautomeric Dynamics
The architecture of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is divided into two functional domains:
-
The 6-Azauracil Mimic (Core): The 1,2,4-triazine-3,5-dione ring is a classic pyrimidine bioisostere. The substitution of a carbon atom with nitrogen at the 6-position (relative to a standard pyrimidine) alters the electron density of the ring, increasing its acidity and resistance to enzymatic degradation (e.g., by cytidine deaminases).
-
The β -Alanine Linker (Tail): The 3-aminopropanoic acid chain provides a flexible, 3-carbon spatial extension terminating in a carboxylic acid. This is crucial for anchoring into basic amino acid pockets (like Arginine residues) within receptor active sites.
Tautomeric Causality: While drawn as the 2H,4H-dione, the triazine core exists in a dynamic tautomeric equilibrium. In physiological pH (~7.4), the dione form predominates over the lactim (hydroxy-imine) forms. This is not a structural artifact; it is a causal requirement for its function. The dione carbonyls are required to mimic the hydrogen-bonding face of endogenous pyrimidines or to satisfy the specific pharmacophore requirements of nuclear receptors.
Mechanistic Insights & Biological Relevance
The 3,5-dioxo-1,2,4-triazine motif has gained significant traction in the treatment of metabolic dysfunction-associated steatohepatitis (MASH). When integrated into larger scaffolds, this specific head group acts as a potent agonist for THR- β . The carboxylic acid of the propanoic tail forms a critical salt bridge with Arg328 in the receptor's ligand-binding domain, while the triazine core stabilizes Helix 12, driving the receptor into its active conformation.
Pharmacophore mapping and THR-β receptor activation pathway.
Synthetic Methodology & Experimental Workflows
To synthesize this compound, we utilize a Nucleophilic Aromatic Substitution ( SNAr ) strategy. The starting material, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is highly electrophilic at the C6 position due to the electron-withdrawing nature of the adjacent nitrogens and carbonyls.
Self-Validating Protocol: SNAr Synthesis
Reagents:
-
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq, 5.0 mmol)
-
β -Alanine (1.2 eq, 6.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve the 6-bromo-triazine derivative in 20 mL of anhydrous DMF in a 50 mL round-bottom flask. Causality: DMF is chosen for its high dielectric constant, which is required to solvate the highly polar triazine network and stabilize the Meisenheimer complex intermediate during SNAr .
-
Nucleophile Addition: Add β -Alanine followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the β -Alanine to increase its nucleophilicity and scavenges the HBr byproduct, driving the equilibrium forward without competing for the C6 electrophilic site.
-
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
In-Process Validation (The Self-Validating Step): At t=4 hours, extract a 10 µL aliquot, dilute in 1 mL Methanol, and inject into the LC-MS.
-
Validation Check: If the starting material isotopic pattern ( m/z 190.9 for 79Br , 192.9 for 81Br ) is still predominant, the system has lost basicity. Check the pH of the aliquot; if pH < 8, add an additional 0.5 eq of DIPEA. Proceed only when the target mass ( m/z 201.1 [M+H]+ ) exceeds 95% AUC.
-
-
Quench & Isolation: Cool the mixture to room temperature and quench with 30 mL of ice-cold water. Carefully adjust the pH to 3.0 using 1M HCl. Causality: The product contains a carboxylic acid ( pKa≈4.0 ). Adjusting to pH 3.0 ensures the molecule is fully protonated and neutral, forcing it to precipitate out of the aqueous DMF solution.
-
Purification: Filter the resulting precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under vacuum to yield the pure product.
Step-by-step SNAr synthetic workflow with built-in LC-MS validation.
Analytical Validation
To ensure structural integrity and trustworthiness of the synthesized batch, rigorous analytical validation is required. The following table summarizes the expected quantitative 1H NMR data.
Table 2: Quantitative 1H NMR Data (400 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| 1H | 12.15 | Broad Singlet | 1H | -COOH : Highly deshielded due to acidic proton exchange. |
| 1H | 11.80 | Singlet | 1H | Triazine N4-H : Deshielded by adjacent carbonyls. |
| 1H | 11.55 | Singlet | 1H | Triazine N2-H : Distinct from N4 due to asymmetric ring environment. |
| 1H | 7.20 | Triplet | 1H | -NH-CH2 : Secondary amine proton coupling with the adjacent methylene. |
| 1H | 3.45 | Quartet (or dt) | 2H | -CH2-N : Split by both the adjacent -NH- and the neighboring -CH2-. |
| 1H | 2.50 | Triplet | 2H | -CH2-COOH : Shifts slightly upfield, split only by the adjacent methylene. |
Note: The exact mass must be confirmed via HRMS (ESI-TOF) in negative ion mode, targeting [M−H]− at 199.0468±5 ppm to validate the C6H8N4O4 composition.
References
-
Title: MODULATORS OF THR-BETA WITH A DIOXO-1,2,4-TRIAZYL HEAD GROUP (EP 3965884 B1) Source: European Patent Office (Espacenet) URL: [Link]
-
Title: Ronidazole | C6H8N4O4 | CID 5094 (Isomeric Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: 6-Amino-1,2,4-Triazine-3,5(2H,4H)-Dione | 18802-38-5 Source: ChemicalRoot Database URL: [Link]
